5-N-Acetyl-15b-hydroxyardeemin
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H28N4O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1R,12R,15S,23R)-16-acetyl-1-hydroxy-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |
InChI |
InChI=1S/C28H28N4O4/c1-6-26(4,5)27-15-28(36)24-29-20-13-9-7-11-18(20)23(35)30(24)16(2)22(34)32(28)25(27)31(17(3)33)21-14-10-8-12-19(21)27/h6-14,16,25,36H,1,15H2,2-5H3/t16-,25+,27-,28-/m1/s1 |
InChI Key |
UTVHCNQHDCRVMF-HMGCFDHMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N2[C@H]3[C@@](C[C@]2(C4=NC5=CC=CC=C5C(=O)N14)O)(C6=CC=CC=C6N3C(=O)C)C(C)(C)C=C |
Canonical SMILES |
CC1C(=O)N2C3C(CC2(C4=NC5=CC=CC=C5C(=O)N14)O)(C6=CC=CC=C6N3C(=O)C)C(C)(C)C=C |
Origin of Product |
United States |
Natural Occurrence and Mycological Origins of 5 N Acetyl 15b Hydroxyardeemin
Isolation from Endophytic Fungi: Historical and Contemporary Approaches
The isolation of 5-N-Acetyl-15b-hydroxyardeemin is a result of scientific investigations into the chemical diversity of endophytic fungi. Historical approaches often relied on broad screening of fungal extracts for biological activity, while contemporary methods employ more targeted strategies, including spectroscopic and genetic techniques, to identify and isolate novel compounds from specific fungal strains.
Several species within the fungal genus Aspergillus have been identified as producers of this compound. One of the primary sources is the endophytic fungus Aspergillus fumigatus strain SPS-02. nih.govrsc.orgacgpubs.org This strain was isolated as part of a screening program for bioactive compounds from endophytes. nih.gov
Other identified producers include Aspergillus fischeri and Aspergillus terreus. rsc.orgresearchgate.net While Aspergillus udagawae is also associated with ardeemin (B1246212) production, it has been specifically shown that the expression of its ardeemin biosynthetic genes (ArdudgABCD) in a host organism, Aspergillus oryzae, leads to the production of 5-N-acetyl-15b-β-hydroxyardeemin. researchgate.netresearchgate.net This demonstrates the genetic basis for the compound's synthesis within this group of fungi.
The following table summarizes the key fungal strains known to produce this compound.
Table 1: Fungal Producers of this compound| Fungal Strain | Finding |
|---|---|
| Aspergillus fumigatus SPS-02 | Isolated as a direct producer. nih.govrsc.org |
| Aspergillus fischeri | Identified as a producer of ardeemin family compounds, including 5-N-acetyl-15b-β-hydroxyardeemin. rsc.orgresearchgate.net |
| Aspergillus terreus IFB-E030 | Identified as a producer. rsc.org |
| Aspergillus udagawae | Biosynthetic genes successfully used to produce the compound in a heterologous host. researchgate.netresearchgate.net |
Endophytic fungi establish complex, often symbiotic, relationships with their host plants. The specific strain Aspergillus fumigatus SPS-02, a known producer of this compound, was isolated from the plant Artemisia annua L. nih.govacgpubs.orgresearchgate.netresearchgate.net This plant, also known as sweet wormwood, has a long history in traditional Chinese medicine and is itself a source of various secondary metabolites. mdpi.comnotulaebotanicae.romdpi.com
The relationship between an endophyte and its host is significant, as the host plant's unique internal environment can influence the metabolic pathways of the fungus, potentially leading to the production of novel compounds. mdpi.comnih.gov The discovery of this compound in an endophyte from a medicinally important plant like Artemisia annua highlights the potential for finding valuable natural products within these specialized ecological niches. nih.govplos.org
The isolation of this compound from its fungal producers follows a standard methodology for natural product chemistry. The process begins with the large-scale cultivation of the fungal strain, such as Aspergillus fumigatus SPS-02, in a liquid nutrient medium, a process known as fermentation. nih.gov
After a suitable incubation period, the fungal culture is separated into two main components: the liquid fermentation broth and the fungal biomass (mycelia). Both components are typically processed for compound extraction. researchgate.net The compound this compound has been successfully isolated from the fermentation broth. nih.govresearchgate.net The general extraction procedure involves using organic solvents, such as a chloroform/methanol mixture, to capture the secondary metabolites. isciii.es Following extraction, the crude extract undergoes various chromatographic techniques to separate and purify the individual compounds, with final structural elucidation confirmed through spectroscopic methods like NMR and mass spectrometry. nih.govresearchgate.net
Association with Host Plants (e.g., Artemisia annua L.)
Phylogenetic Analysis of this compound Producing Organisms
Phylogenetic analysis, which studies the evolutionary relationships between organisms, is crucial for understanding the distribution of metabolic pathways. The fungal strains that produce this compound—Aspergillus fumigatus, Aspergillus fischeri, and Aspergillus udagawae—all belong to the Aspergillus section Fumigati. frontiersin.orgnih.govresearchgate.net
DNA sequencing of specific gene regions (such as ITS, beta-tubulin, and calmodulin) allows for the construction of phylogenetic trees that clarify the relationships within the genus Aspergillus. nih.govsemanticscholar.org Such analyses confirm that these producing species are closely related. frontiersin.orgnih.gov This close genetic relationship suggests that the biosynthetic gene cluster responsible for producing the ardeemin scaffold is likely conserved among these species, having evolved from a common ancestor. nih.govekb.eg The ability to produce similar or identical specialized metabolites often serves as a chemotaxonomic marker, reinforcing the relationships established through genetic analysis.
Ecological Roles of Endophytic Fungi in Producing Specialized Metabolites
Endophytic fungi exist in a symbiotic relationship with their host plants, and the production of specialized metabolites is a key feature of this interaction. nih.govekb.eg These compounds are not essential for the primary growth of the fungus but serve critical ecological functions. mdpi.com
One of the primary roles of these metabolites is to provide a defensive advantage to the host plant. nih.gov By secreting bioactive compounds, the endophytic fungus can help protect the plant against various biotic stresses, such as infections from pathogenic microbes and deterrence of herbivores. nih.govnih.gov Furthermore, these metabolites can enhance the host's resilience to abiotic stresses like drought, salinity, and extreme temperatures. ekb.egmdpi.com In return for the chemical protection and other benefits, the fungus receives shelter and nutrients from the host plant, creating a mutualistic relationship. nih.gov The production of complex alkaloids like this compound is a testament to the sophisticated chemical ecology that has co-evolved between endophytic fungi and their plant hosts over millions of years. ekb.eg
Biosynthetic Pathway Elucidation of 5 N Acetyl 15b Hydroxyardeemin
Identification and Characterization of Biosynthetic Gene Clusters
The genetic blueprint for ardeemin (B1246212) biosynthesis is located within a dedicated gene cluster. In Aspergillus fischeri, this has been identified as the ardABC gene cluster. nih.govnih.gov Genome sequencing and bioinformatic analysis were instrumental in pinpointing this cluster, which was predicted to contain the necessary enzymatic machinery for the synthesis of the ardeemin scaffold. nih.gov
A similar gene cluster, designated ArdudgABCD, has been identified in Aspergillus udagawae. researchgate.netresearchgate.netupf.edu The identification of these clusters is a critical first step, providing a roadmap for understanding the molecular and enzymatic basis of the biosynthesis of 5-N-acetyl-15b-hydroxyardeemin and related compounds. frontiersin.org Subsequent functional verification of these gene clusters has been achieved through targeted gene deletion and heterologous expression experiments, confirming their direct role in ardeemin production. nih.govfrontiersin.org
The organization of these gene clusters reveals a logical arrangement of the genes encoding the enzymes responsible for the sequential steps in the biosynthetic pathway. nih.gov For instance, the ard cluster in A. fischeri contains genes for a nonribosomal peptide synthetase (NRPS), a prenyltransferase, and an acetyltransferase, which correspond to the major steps in the formation of acetylated ardeemins. nih.gov
Enzymatic Steps in the Ardeemin Biosynthesis
The construction of the complex this compound molecule is a multi-step enzymatic process. This process begins with the formation of a peptide backbone, followed by cyclization and a series of tailoring reactions that introduce key structural features.
Role of Prenyltransferases (e.g., ArdB) in Hexacyclic Scaffold Formation
A pivotal step in the biosynthesis is the formation of the characteristic hexacyclic scaffold of ardeemin. This is catalyzed by the prenyltransferase ArdB. nih.govnih.govresearchgate.net This enzyme utilizes dimethylallyl diphosphate (B83284) (DMAPP) as a prenyl donor and acts on a tricyclic precursor known as ardeemin FQ. nih.govnih.govresearchgate.net
The reaction involves the prenylation at the C2 position of the tryptophan-derived indole (B1671886) moiety within ardeemin FQ. nih.govnih.govresearchgate.net This is followed by an intramolecular capture by an amide nitrogen of the fumiquinazoline ring, leading to the formation of the hexacyclic ardeemin core. nih.govnih.govresearchgate.net This remarkable two-enzyme pathway, involving ArdA (an NRPS) and ArdB, demonstrates high efficiency in constructing the complex alkaloid scaffold. nih.govnih.govresearchgate.net The role of ArdB has been confirmed through gene knockout studies; deletion of the ardB gene resulted in the accumulation of the ardeemin FQ precursor and the absence of the final ardeemin product. nih.gov
Hydroxylation Reactions Catalyzed by Oxygenases (e.g., α-Ketoglutarate Oxygenase ArdD)
The final structural diversification of the ardeemin scaffold, leading to compounds like this compound, is achieved through hydroxylation reactions. A key enzyme in this process is the α-ketoglutarate oxygenase, ArdD, identified from the ArdudgABCD gene cluster in Aspergillus udagawae. researchgate.netresearchgate.netupf.edursc.org
ArdD is a novel oxygenase that has been shown to hydroxylate two different positions on the pyrroloindoline skeleton of the ardeemin core. researchgate.netresearchgate.netupf.edu The heterologous expression of the ArdudgABCD cluster in Aspergillus oryzae led to the production of several hydroxylated ardeemin derivatives, including 5-N-acetyl-15b-β-hydroxyardeemin. researchgate.netresearchgate.netupf.edu This demonstrates the crucial role of ArdD in generating the hydroxyl group found in the final compound. Such oxygenases are known to be important for decorating natural product scaffolds in the later stages of biosynthesis. researchgate.net
Post-Polyketide and Amino Acid Modification Events
The biosynthesis of this compound involves several modification events that occur after the initial assembly of the peptide backbone. These modifications are crucial for the final structure and bioactivity of the molecule.
One such key modification is N-acetylation. The ardABC gene cluster in A. fischeri contains a predicted acetyltransferase, ArdC. nih.gov The presence of this gene is consistent with the isolation of N-acetylated ardeemin compounds from this fungus. nih.gov
The entire process is initiated by a trimodular nonribosomal peptide synthetase (NRPS), ArdA, which assembles the initial tripeptide from anthranilate, L-alanine, and L-tryptophan. nih.govnih.gov This peptide is then released and cyclized to form the tricyclic ardeemin FQ. nih.gov These post-polyketide and amino acid modifications, including prenylation, hydroxylation, and acetylation, are essential for generating the structural diversity observed in the ardeemin family of natural products. nih.govmdpi.com
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction
Aspergillus oryzae has proven to be a powerful heterologous host for the reconstruction of the ardeemin biosynthetic pathway. researchgate.netresearchgate.netupf.edursc.orgnih.govspringernature.com By introducing the ArdudgABCD gene cluster from A. udagawae into A. oryzae, researchers have successfully produced a range of ardeemin compounds, including 5-N-acetyl-15b-β-hydroxyardeemin. researchgate.netresearchgate.netupf.edu
This approach offers several advantages. It allows for the functional characterization of the biosynthetic genes in a controlled genetic background and can lead to the production of novel, "un-natural" molecules through pathway engineering. researchgate.net The use of A. oryzae is particularly effective due to its high productivity and genetic tractability. researchgate.netnih.govspringernature.com This system has been instrumental in confirming the roles of the individual enzymes in the pathway and in producing sufficient quantities of the compounds for structural elucidation and biological testing. researchgate.netresearchgate.netupf.edursc.org
Proposed Intermediates and Biosynthetic Precursors
The biosynthesis of this compound proceeds through a series of well-defined intermediates and precursors. The foundational building blocks are the amino acids anthranilate, L-alanine, and L-tryptophan. nih.govnih.gov
The trimodular NRPS, ArdA, synthesizes a tripeptide which then cyclizes to form the key tricyclic intermediate, ardeemin FQ. nih.govnih.govnih.gov This fumiquinazoline-type molecule serves as the substrate for the subsequent complexity-generating steps. nih.gov
The prenyltransferase ArdB then converts ardeemin FQ into the hexacyclic ardeemin scaffold. nih.govnih.gov This core structure, with its characteristic pyrroloindoline skeleton, is then further modified. researchgate.netresearchgate.netupf.eduscispace.comsemanticscholar.orgsyr.edu The final steps involve hydroxylation by the oxygenase ArdD and N-acetylation, likely by ArdC, to yield the final product, this compound. nih.govresearchgate.netresearchgate.netupf.edu
Comparative Biosynthesis of Related Ardeemin Analogs
The structural diversity observed within the ardeemin family of natural products, including the titular compound this compound, arises from variations in a core biosynthetic pathway. Comparative analysis of the gene clusters and enzymatic functions in different producing organisms reveals how related analogs are generated.
The foundational pathway to the ardeemin core has been elucidated in Aspergillus fischeri. nih.govnih.gov This organism produces ardeemin and 5-N-acetylardeemin through the action of a three-gene cluster (ardABC). nih.gov The biosynthesis is initiated by a large, trimodular nonribosomal peptide synthase (NRPS) called ArdA. This enzyme sequentially activates and links three amino acid building blocks: anthranilate, L-alanine, and L-tryptophan, releasing a tricyclic intermediate known as ardeemin FQ. nih.govacs.org The second key enzyme, ArdB, is a prenyltransferase that catalyzes a crucial cyclization step. It attaches a dimethylallyl group to the indole ring of the tryptophan residue within ardeemin FQ, leading to the formation of the complex hexacyclic ardeemin scaffold. nih.govnih.govnih.gov The final step in A. fischeri for the production of 5-N-acetylardeemin is catalyzed by ArdC, an acetyltransferase. nih.gov
However, the ardABC gene cluster in A. fischeri does not account for the hydroxylation seen in compounds like this compound. nih.gov The genetic basis for this modification was uncovered through studies on a different fungal species, Aspergillus udagawae. researchgate.netupf.edu
Heterologous expression of the ardeemin biosynthetic gene cluster from A. udagawae (ArdudgABCD) in the host organism Aspergillus oryzae led to the production of a suite of ardeemin analogs. researchgate.netupf.edu These included not only 5-N-acetylardeemin but also hydroxylated derivatives such as 5-N-acetyl-15b-β-hydroxyardeemin, 5-N-acetyl-16α-hydroxyardeemin, and 5-N-acetyl-15b-β,16α-dihydroxyardeemin. researchgate.netupf.edu This experiment revealed the function of an additional enzyme in the A. udagawae cluster, ArdD. researchgate.netrsc.org ArdD was identified as a novel α-ketoglutarate-dependent oxygenase responsible for hydroxylating the pyrroloindoline skeleton of the ardeemin structure at different positions, including the C-15b position. researchgate.netrsc.org The discovery of ArdD provides the missing link to explain the biosynthesis of hydroxylated ardeemins.
The biosynthesis of ardeemins can also be compared to other related peptidyl alkaloids that share common precursors but diverge in their assembly. For instance, the biosynthesis of tryptoquialanine (B1250213) also involves a trimodular NRPS (TqaA) that utilizes anthranilate, alanine, and tryptophan. acs.orgrsc.org However, the order of amino acid incorporation is different, leading to a distinct tricyclic intermediate (fumiquinazoline F) and ultimately a different final scaffold. acs.org Similarly, the biosynthesis of aszonalenin (B1229209) involves a bimodular NRPS that condenses anthranilate and L-tryptophan, showcasing how a smaller set of building blocks can lead to a related but structurally distinct class of compounds. nih.govnih.gov The prenyltransferase ArdB in ardeemin biosynthesis shares homology with AnaPT from the acetylaszonalenin (B605127) pathway, illustrating how similar enzymatic tools are employed to generate complexity from indole-containing intermediates. nih.govnih.gov
This comparative analysis underscores a common theme in fungal natural product biosynthesis: a conserved core pathway, typically involving an NRPS, is elaborated upon by a diverse set of tailoring enzymes (e.g., oxygenases, prenyltransferases, acetyltransferases). These tailoring enzymes, like ArdD, are often the key drivers of structural diversification, leading to a wide array of related analogs with potentially different biological activities from a common biosynthetic blueprint.
| Feature | Ardeemin Biosynthesis (A. fischeri) | Hydroxyardeemin Biosynthesis (A. udagawae) | Tryptoquialanine Biosynthesis (P. aethiopicum) |
| Producing Organism | Aspergillus fischeri | Aspergillus udagawae | Penicillium aethiopicum |
| Key Genes | ardA, ardB, ardC | ArdudgA, ArdudgB, ArdudgC, ArdudgD | tqa gene cluster |
| NRPS Enzyme | ArdA (Trimodular) | ArdudgA (Trimodular) | TqaA (Trimodular) |
| Amino Acid Building Blocks | Anthranilate, L-Ala, L-Trp | Anthranilate, L-Ala, L-Trp | Anthranilate, L-Ala, L-Trp |
| Key Intermediate | Ardeemin FQ | Ardeemin FQ | Fumiquinazoline F |
| Key Tailoring Enzymes | ArdB (Prenyltransferase), ArdC (Acetyltransferase) | ArdudgB (Prenyltransferase), ArdudgC (Acetyltransferase), ArdudgD (Oxygenase) | TqaE (Oxidase), TqaF (Spirolactonase) |
| Major Products | Ardeemin, 5-N-Acetylardeemin | 5-N-Acetylardeemin, this compound, 5-N-Acetyl-16α-hydroxyardeemin | Tryptoquialanine |
Molecular and Cellular Research on 5 N Acetyl 15b Hydroxyardeemin and Its Analogs
Investigation of Structure-Activity Relationships within the Ardeemin (B1246212) Class.researchgate.net
The ardeemin class of compounds, which are indole (B1671886) terpenoids produced by fungi, have garnered significant interest for their biological activities. researchgate.net Research into their structure-activity relationships (SAR) has been crucial in understanding how specific structural features influence their function.
A key area of SAR studies has been the impact of hydroxyl (-OH) groups at various positions on the ardeemin skeleton, particularly at the C-15b and C-16 positions. researchgate.netnih.gov The presence and location of these hydroxyl groups play a pivotal role in the ability of these compounds to reverse multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov
Research on a series of ardeemin derivatives, including 5-N-acetylardeemin, 5-N-acetyl-15bβ-hydroxyardeemin, and 5-N-acetyl-16α-hydroxyardeemin, has demonstrated that the hydroxylated analogs exhibit potent MDR reversal activity. researchgate.netnih.gov Specifically, 5-N-acetyl-15bβ-hydroxyardeemin showed the highest reversal effect in the ovarian cancer cisplatin-resistant cell line SK-OV-S/DDP, with a 10.8-fold increase in sensitivity. nih.gov On the other hand, 5-N-acetyl-16α-hydroxyardeemin was most effective in the leukemia doxorubicin-resistant cell line K562/DOX and the human lung adenocarcinoma cisplatin-resistant cell line A549/DDP, with reversal folds of 5.2 and 8.2, respectively. nih.gov
These findings strongly suggest that the presence of a hydroxyl group at either the C-15b or C-16 position is a critical determinant for the MDR-reversing activity of ardeemin analogs. researchgate.netnih.gov The differential activity of these hydroxylated derivatives in various cell lines may be attributed to differences in their interaction with the drug-binding sites of P-glycoprotein (P-gp) in those specific cancer cells. researchgate.net
Modulation of Efflux Pumps and Transporters
A primary mechanism by which ardeemin analogs exert their effects is through the modulation of efflux pumps, which are membrane proteins responsible for pumping foreign substances out of cells. medchemexpress.com
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-dependent efflux pump that plays a major role in the development of multidrug resistance in cancer. medchemexpress.commdpi.com Ardeemins have been shown to directly interact with P-gp, inhibiting its function. nih.govnih.gov Mechanistic studies indicate that ardeemins competitively inhibit the binding of other substrates to P-gp. nih.gov For example, they have been found to inhibit the photoaffinity labeling of P-gp with [³H]azidopine, a known P-gp substrate. nih.gov
The interaction of ardeemins with P-gp leads to a decrease in the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and restoring their cytotoxic effects. nih.govnih.gov This direct inhibition of P-gp's transport function is a key mechanism behind the MDR reversal activity of the ardeemin class of compounds. nih.gov
The ability of ardeemin analogs to inhibit P-gp has significant implications for overcoming multidrug resistance in cancer cells. nih.govnih.gov In vitro studies have consistently demonstrated that ardeemins can reverse resistance to a variety of chemotherapeutic agents that are P-gp substrates, such as doxorubicin (B1662922), vincristine (B1662923), and paclitaxel (B517696). nih.govnih.gov
For instance, a synthetic ardeemin derivative, AV200, was shown to completely restore the toxicity of vincristine and paclitaxel and partially restore that of doxorubicin in multidrug-resistant cells at non-toxic concentrations. nih.gov The potency of AV200 as an MDR modulator was found to be significantly higher than that of verapamil, a first-generation P-gp inhibitor. nih.gov Specifically, it was 7-fold more potent for doxorubicin, 59-fold for vincristine, and 12-fold for paclitaxel. nih.gov
Furthermore, 5-N-acetylardeemin and 5-N-acetyl-8-demethylardeemin have been shown to reverse vinblastine (B1199706) resistance by up to 760-fold in certain cell lines, making the resistant cells even more sensitive to the drug than the parental, non-resistant cells. nih.gov These compounds also demonstrated significant reversal of doxorubicin resistance in various lung cancer cell lines expressing different MDR phenotypes. nih.gov The table below summarizes the reversal effects of different ardeemin analogs on various cancer cell lines.
| Ardeemin Analog | Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |
|---|---|---|---|---|
| 5-N-acetyl-15bβ-hydroxyardeemin | SK-OV-S/DDP | Cisplatin | 10.8 ± 0.28 | nih.gov |
| 5-N-acetyl-16α-hydroxyardeemin | K562/DOX | Doxorubicin | 5.2 ± 0.18 | nih.gov |
| 5-N-acetyl-16α-hydroxyardeemin | A549/DDP | Cisplatin | 8.2 ± 0.23 | nih.gov |
| AV200 | Multidrug-resistant cells | Doxorubicin | 7-fold higher than verapamil | nih.gov |
| AV200 | Multidrug-resistant cells | Vincristine | 59-fold higher than verapamil | nih.gov |
| AV200 | Multidrug-resistant cells | Paclitaxel | 12-fold higher than verapamil | nih.gov |
| 5-N-acetylardeemin | CCRF-CEM/VBL100 | Vinblastine | ~760 | nih.gov |
| 5-N-acetyl-8-demethylardeemin | CCRF-CEM/VBL100 | Vinblastine | ~760 | nih.gov |
| 5-N-acetylardeemin | SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin | 260-fold reduction in IC50 | nih.gov |
Research on P-glycoprotein (P-gp) Interference Mechanisms
Enzyme Interaction and Inhibition Studies
Beyond their effects on efflux pumps, ardeemin analogs have also been investigated for their interactions with other cellular enzymes.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov Several natural products have been explored as sources of PTP1B inhibitors. researchgate.net
Recently, novel ardeemin and sartoryglabrin analogs, named alboluteins A-C, were isolated from the fungus Malbranchea albolutea. researchgate.netnih.gov These compounds were tested for their inhibitory activity against PTP1B. researchgate.netnih.gov The alboluteins demonstrated inhibitory activity with IC₅₀ values ranging from 19 to 129 μM. researchgate.netnih.gov For comparison, the positive control, ursolic acid, had an IC₅₀ of 29.8 μM. researchgate.net
Kinetic analysis revealed that albolutein C acts as a non-competitive inhibitor of PTP1B. researchgate.netnih.gov Docking studies predicted that these alboluteins bind to an allosteric site of the enzyme, rather than the active site. researchgate.netnih.gov This allosteric inhibition mechanism is significant as it can offer higher selectivity and avoid issues associated with active site-directed inhibitors. researchgate.net
| Compound | Source | PTP1B IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Albolutein A | Malbranchea albolutea | 19 - 129 (range for A-C) | - | researchgate.netnih.gov |
| Albolutein B | Malbranchea albolutea | 19 - 129 (range for A-C) | - | researchgate.netnih.gov |
| Albolutein C | Malbranchea albolutea | 19 - 129 (range for A-C) | Non-competitive | researchgate.netnih.gov |
| Ursolic Acid (Positive Control) | - | 29.8 | - | researchgate.net |
Exploration of Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Stability in vitro
The investigation of a compound's interaction with Cytochrome P450 (CYP) enzymes is critical for predicting potential drug-drug interactions and understanding its metabolic fate. evotec.com These heme-containing enzymes are the primary drivers of Phase I metabolism for a vast number of xenobiotics. nih.gov In vitro assays for metabolic stability and CYP inhibition are foundational in early drug discovery. researchgate.net
Metabolic Stability Assays
Metabolic stability, typically assessed in human liver microsomes (HLM) or hepatocytes, measures a compound's susceptibility to biotransformation. srce.hrnuvisan.com These assays determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the time taken for 50% of the compound to be metabolized and the inherent capacity of the liver to clear the drug, respectively. researchgate.net
A standard microsomal stability assay involves incubating the test compound (e.g., 5-N-Acetyl-15b-hydroxyardeemin) with liver microsomes, which contain a high concentration of CYP enzymes. evotec.com The reaction is initiated by adding a necessary cofactor, NADPH. srce.hr Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance of the compound is used to calculate its metabolic stability. evotec.com While specific data for this compound is not available, a typical outcome for a moderately stable compound is presented in the representative table below.
Representative Data: Metabolic Stability of a Hypothetical Compound in Human Liver Microsomes This table is for illustrative purposes only and does not represent actual data for this compound.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
From this data, pharmacokinetic parameters would be calculated:
t½ (min): ~25
CLint (µL/min/mg protein): ~28
CYP Inhibition Assays (IC₅₀ Determination)
To assess the potential for drug-drug interactions, the inhibitory effect of a compound on major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is evaluated. springernature.com In these assays, human liver microsomes are incubated with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compound. evotec.com The activity of the enzyme is measured by the rate of formation of the probe substrate's metabolite. A decrease in metabolite formation with increasing concentration of the test compound indicates inhibition. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, is then determined. evotec.com For some alkaloids, inhibitory effects on CYP enzymes have been documented. For instance, certain ergot alkaloids inhibit CYP3A4 activity. nih.gov
Representative Data: CYP450 Inhibition Profile (IC₅₀) for a Hypothetical Compound This table is for illustrative purposes only and does not represent actual data for this compound.
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Interpretation |
| CYP1A2 | Phenacetin | > 50 | No significant inhibition |
| CYP2C9 | Diclofenac | 25 | Weak inhibition |
| CYP2C19 | Omeprazole | > 50 | No significant inhibition |
| CYP2D6 | Dextromethorphan | 8.5 | Moderate inhibition |
| CYP3A4 | Testosterone | 45 | Weak inhibition |
CYP Reaction Phenotyping
To identify which specific CYP enzymes are responsible for metabolizing a compound, reaction phenotyping studies are conducted. enamine.net This can be achieved using two primary methods: incubating the compound with a panel of individual recombinant human CYP enzymes or using human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform. nih.govsolvobiotech.com By observing which recombinant enzymes deplete the compound or which inhibitor prevents its metabolism, the primary metabolic pathways can be identified. enamine.net
Cellular Permeability and Uptake Mechanisms in Model Systems
For a compound to be orally bioavailable, it must permeate the intestinal epithelium to enter systemic circulation. In vitro models, particularly the Caco-2 cell line, are widely used to predict the intestinal permeability of drug candidates. acs.orgmedtechbcn.com
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the human intestinal epithelium. creative-bioarray.com In a typical assay, these cells are grown on a semi-permeable membrane in a Transwell® plate system, creating an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood. creative-bioarray.comnih.gov
The test compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL). nih.gov To investigate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances back into the intestinal lumen, the experiment is also performed in the reverse direction (BL to AP). creative-bioarray.com
The efflux ratio (ER) is calculated as the ratio of Papp (BL-AP) to Papp (AP-BL). An efflux ratio significantly greater than 2 suggests that the compound is subject to active efflux. creative-bioarray.com For some alkaloids, transport across Caco-2 monolayers occurs primarily via passive diffusion, indicated by an efflux ratio close to 1. frontiersin.org However, other alkaloids have been shown to be substrates for efflux transporters. researchgate.net The permeability of a compound can be influenced by factors such as pH and can involve both passive diffusion and carrier-mediated transport. frontiersin.org
Representative Data: Bidirectional Permeability in Caco-2 Cell Monolayer This table is for illustrative purposes only and does not represent actual data for this compound.
| Transport Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BL-AP / Papp AP-BL) | Permeability Classification |
| Apical to Basolateral (AP-BL) | 0.8 | 3.5 | Low |
| Basolateral to Apical (BL-AP) | 2.8 | - |
Interpretation: The low Papp value in the absorptive direction suggests poor passive permeability. The efflux ratio of 3.5 strongly indicates that the compound is a substrate for an efflux transporter, which actively limits its net absorption across the intestinal barrier.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to the Ardeemin (B1246212) Core Structure
Another strategy focused on a four-step synthesis of the de-“prenyl”-ardeemin framework starting from N-2-aminobenzoyl-α-amino esters. researchgate.net The final and key step in this sequence is an acid-promoted, irreversible, and stereocontrolled cyclization of 1,4-anti-4-alkyl-1-(3-indolylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-diones. researchgate.net This method provides a concise route to the fundamental ardeemin scaffold.
Furthermore, a formal total synthesis of (+)-ardeemin has been reported, highlighting the ongoing efforts to develop efficient and versatile synthetic routes to these complex alkaloids. sioc-journal.cn The biosynthesis of the ardeemin scaffold involves the enzymatic conversion of anthranilate, L-alanine, and L-tryptophan into a tricyclic fumiquinazoline intermediate, which is then prenylated and cyclized to form the hexacyclic core. nih.gov This natural pathway provides inspiration for synthetic strategies.
Semisynthetic Modification of 5-N-Acetyl-15b-hydroxyardeemin for Enhanced Activities
While total synthesis provides access to the core ardeemin structure, semisynthetic modifications of naturally occurring ardeemins, such as this compound, offer a more direct route to novel derivatives with potentially enhanced biological activities. Research in this area has focused on exploring the impact of various functional groups on the molecule's ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net
For instance, studies on ardeemin analogs isolated from the endophytic fungus Aspergillus fumigatus have provided valuable insights. nih.govresearchgate.net The comparison of 5-N-acetyl-15bβ-hydroxyardeemin with other derivatives like 5-N-acetylardeemin, 5-N-acetyl-15b-didehydroardeemin, and 5-N-acetyl-16α-hydroxyardeemin has been instrumental. nih.govresearchgate.net These studies allow for a direct assessment of how hydroxylation at specific positions influences the MDR reversal activity. While specific details on the semisynthetic modifications of this compound itself are not extensively documented in the provided results, the principle of modifying natural isolates to probe for enhanced bioactivity is a well-established strategy in medicinal chemistry.
Development of Synthetic Analogs for Structure-Activity Relationship Studies
The synthesis of various ardeemin analogs is crucial for elucidating the structure-activity relationships (SAR) that govern their biological effects, particularly their potent anti-MDR properties. nih.govnih.gov By systematically altering different parts of the ardeemin molecule, researchers can identify the key structural features required for activity.
A study on four ardeemin derivatives, including 5-N-acetyl-15bβ-hydroxyardeemin, isolated from an endophytic Aspergillus fumigatus, investigated their ability to reverse the MDR phenotype in several cancer cell lines. nih.govresearchgate.net The findings indicated that the presence and position of a hydroxyl group on the ardeemin scaffold play a critical role in their MDR-reversing efficacy. nih.govresearchgate.net Specifically, 5-N-acetyl-15bβ-hydroxyardeemin showed the highest reversal capacity in the SK-OV-S/DDP ovarian cancer cell line, while 5-N-acetyl-16α-hydroxyardeemin was most effective in K562/DOX leukemia and A549/DDP lung adenocarcinoma cells. nih.govresearchgate.net This suggests that even subtle changes in the hydroxylation pattern can significantly impact the biological activity profile.
The total synthesis of N-acyl analogues of (-)-ardeemin has also contributed to SAR studies. nih.govacs.org These synthetic efforts allow for the introduction of a wider variety of functional groups than what is typically accessible through natural isolation, thereby enabling a more comprehensive exploration of the chemical space around the ardeemin scaffold.
| Compound | Reversal Fold in K562/DOX Cells | Reversal Fold in A549/DDP Cells | Reversal Fold in SK-OV-S/DDP Cells |
| 5-N-acetylardeemin | - | - | - |
| 5-N-acetyl-15bβ-hydroxyardeemin | - | - | 10.8 ± 0.28 |
| 5-N-acetyl-15b-didehydroardeemin | - | - | 8.7 |
| 5-N-acetyl-16α-hydroxyardeemin | 5.2 ± 0.18 | 8.2 ± 0.23 | - |
Data from in vitro chemosensitization assays at a concentration of 5 μM. nih.govresearchgate.netrsc.org
Chemoenzymatic Synthesis Leveraging Biosynthetic Enzymes
Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the flexibility of chemical synthesis, is an emerging and powerful strategy for constructing complex natural products. beilstein-journals.orgnih.gov In the context of ardeemins, the biosynthetic machinery itself offers a toolbox of enzymes that can be harnessed for synthetic purposes.
The biosynthesis of the ardeemin core involves a two-enzyme pathway. nih.gov ArdA, a nonribosomal peptide synthetase (NRPS), assembles the tricyclic precursor, ardeemin FQ, from anthranilate, L-alanine, and L-tryptophan. nih.gov Subsequently, ArdB, a prenyltransferase, catalyzes the crucial prenylation and cyclization of ardeemin FQ to form the hexacyclic ardeemin scaffold. nih.gov
This enzymatic cascade could be leveraged in a chemoenzymatic approach. For example, chemically synthesized analogs of the building blocks (anthranilate, alanine, or tryptophan) could be fed to the ArdA enzyme to generate novel tricyclic intermediates. These intermediates could then be subjected to the ArdB-catalyzed prenylation and cyclization, potentially with modified prenyl donors, to create a diverse library of ardeemin analogs. While specific examples of chemoenzymatic synthesis of this compound are not detailed in the provided search results, the elucidation of the biosynthetic pathway opens up this exciting avenue for future research. nih.gov The use of thioesterase domains, which are often involved in the final macrocyclization step in the biosynthesis of similar natural products, could also be explored. beilstein-journals.org
Future Directions in Research on 5 N Acetyl 15b Hydroxyardeemin
Untapped Biosynthetic Potential and Novel Pathway Discoveries
The biosynthesis of the ardeemin (B1246212) scaffold is a complex process involving a multi-modular nonribosomal peptide synthetase (NRPS). In Aspergillus fischeri, the gene cluster responsible for ardeemin production (ardA, ardB, ardC) has been identified. nih.gov The core structure is assembled by the trimodular NRPS ArdA from the precursors anthranilate, L-alanine, and L-tryptophan. nih.govrsc.org Subsequent tailoring enzymes, including prenyltransferases and oxygenases, generate the final structural diversity observed in the ardeemin family. researchgate.net
Future research will focus on elucidating the full enzymatic cascade and identifying "silent" or cryptic biosynthetic gene clusters within producer organisms. These clusters, not typically expressed under standard laboratory conditions, represent a vast, untapped reservoir of novel chemical diversity. frontiersin.orgfrontiersin.org Strategies to awaken these pathways include:
Epigenetic Modification: The use of DNA methyltransferase inhibitors, such as 5-aza-2-deoxycytidine, can induce the expression of previously silent gene clusters, potentially leading to the production of entirely new ardeemin analogs. frontiersin.org
Pathway Engineering: Heterologous expression of the ardeemin biosynthetic genes in a host like Aspergillus oryzae has already been shown to produce various analogs, including 5-N-acetyl-15b-β-hydroxyardeemin. researchgate.netmdpi.com Future work will involve combinatorial biosynthesis, where genes from different pathways are mixed and matched to create "un-natural" natural products with potentially enhanced bioactivities. mdpi.com
Precursor-Directed Biosynthesis: Feeding the fungal cultures with non-natural biosynthetic precursors (e.g., fluorinated or isotopically labeled amino acids) could lead to their incorporation into the ardeemin scaffold, generating novel derivatives. frontiersin.org
By exploring these avenues, researchers can move beyond the known ardeemin structures to generate a library of novel compounds for further investigation.
Advanced Methodologies for Isolation and Characterization of New Ardeemin Analogs
The discovery of novel ardeemin analogs produced in trace amounts through the activation of cryptic pathways necessitates the use of highly sensitive and sophisticated analytical techniques. While traditional methods involving various chromatographic separations and structure elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, future efforts will integrate more advanced approaches. uiowa.edursc.org
| Methodology | Application in Ardeemin Research | Potential Outcome |
| Micro-Electron Diffraction (MicroED) | Determining the absolute stereochemistry of minute quantities of crystalline ardeemin analogs. | Rapid and unambiguous structural elucidation of novel compounds that are difficult to crystallize in larger amounts. rsc.org |
| Imaging Mass Spectrometry (IMS) | Visualizing the spatial distribution of 5-N-Acetyl-15b-hydroxyardeemin and its analogs within the fungal colony or in symbiotic plant tissues. | Understanding the compound's ecological role and localization of its biosynthesis. pnas.org |
| Integrated -Omics Approaches | Correlating genomic data (biosynthetic gene clusters) with metabolomic data (detected ardeemin analogs) to rapidly link genes to molecules. | Accelerated discovery and characterization of new pathways and their products. frontiersin.org |
| Preparative HPLC with Chiral Stationary Phases | Separating complex mixtures of closely related and stereoisomeric ardeemin analogs. | Isolation of pure enantiomers for stereospecific bioactivity testing. nih.gov |
These cutting-edge techniques will be crucial for overcoming the challenges of low production titers and the high structural complexity of novel analogs, thereby accelerating the pipeline from discovery to bioactivity screening. rsc.org
High-Throughput Screening and Mechanistic Studies for Novel Molecular Targets
The ardeemins are known to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of P-glycoprotein (Pgp), a membrane-bound efflux pump. nih.govnih.gov Mechanistic studies have shown they competitively inhibit the binding of other substrates to Pgp and increase the intracellular accumulation of chemotherapeutic drugs. nih.govpnas.org While this is a significant finding, the full spectrum of molecular targets for this compound and its derivatives is likely broader.
Future research will employ high-throughput screening (HTS) to test this compound and its analogs against large panels of biological targets. mdpi.com HTS allows for the rapid, automated testing of thousands of compounds for their interaction with specific proteins or cellular pathways. mdpi.com
Key future research activities include:
Target-Based Screening: Utilizing HTS to screen a library of ardeemin analogs against a wide range of validated therapeutic targets, such as kinases, proteases, and other receptors involved in various diseases.
Phenotypic Screening: Employing high-content screening (HCS), a microscopy-based HTS method, to observe the effects of ardeemins on cell morphology and function. researchgate.net This approach can identify compounds with a desired cellular effect without a priori knowledge of the specific molecular target.
Target Deconvolution: For "hits" identified through phenotypic screening, advanced chemical proteomics and genetic techniques (e.g., CRISPR/Cas9 screening) will be used to identify the specific molecular target responsible for the observed bioactivity.
This systematic approach will expand the known biological activities of the ardeemin class beyond MDR reversal and uncover new therapeutic opportunities.
Computational Chemistry and Molecular Modeling for Predictive Analysis
Computational tools are becoming indispensable in modern drug discovery, offering a way to rationalize experimental findings and predict the properties of new molecules before their synthesis. kallipos.grnih.govtarosdiscovery.com For this compound, computational chemistry and molecular modeling will play a pivotal role in guiding future research.
| Computational Technique | Application | Predicted Outcome |
| Molecular Docking | Simulating the binding of this compound and its virtual analogs into the active sites of known and potential protein targets. mdpi.comnih.gov | Predicting binding affinity and identifying key interacting residues, guiding the design of more potent inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of ardeemin analogs with their biological activity (e.g., MDR reversal). mdpi.combenthamscience.com | Predicting the activity of newly designed or hypothetical ardeemin derivatives, prioritizing synthetic efforts. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex over time in a solvated environment. nih.govchemmethod.com | Assessing the stability of the predicted binding pose and understanding the conformational changes involved in the interaction. |
| ADMET Prediction | In silico calculation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for novel ardeemin analogs. chemmethod.com | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition in drug development. |
These in silico methods will create a feedback loop with synthetic chemistry and biological testing, enabling a more rational, efficient, and cost-effective approach to exploring the therapeutic potential of the ardeemin chemical space.
Expanding the Scope of Microorganism-Plant Symbiosis Research for Natural Product Discovery
The isolation of ardeemin analogs from an endophytic fungus living within Artemisia annua highlights the vast and underexplored chemical potential of symbiotic microorganisms. nih.govnih.gov Endophytes—microbes that live within plant tissues without causing disease—are engaged in a complex chemical interplay with their hosts, often producing bioactive compounds to protect the host from pathogens or herbivores. mdpi.comnih.gov This symbiotic relationship represents a frontier for natural product discovery.
Future research should systematically explore the symbiotic relationships of Aspergillus species and other fungi with a wider range of host plants, particularly those from unique ecological niches or with a history of use in traditional medicine. uiowa.edunih.gov Key strategies include:
Targeted Isolation: Focusing isolation efforts on endophytic and rhizosphere microorganisms from biodiverse and underexplored environments. nih.gov
Co-culture Experiments: Growing the ardeemin-producing fungus together with its host plant cells or other microorganisms can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel metabolites not seen in monocultures. nih.gov
Metagenomic Analysis: Directly sequencing the DNA from an environmental sample (e.g., plant tissue) allows for the discovery of biosynthetic gene clusters from unculturable microorganisms, providing access to a much larger pool of genetic diversity. pnas.org
Investigating these complex ecological interactions will not only lead to the discovery of new ardeemin analogs but also provide deeper insights into the chemical ecology that drives the evolution of these potent natural products. pnas.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
